N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 690962-10-8
VCID: VC6656005
InChI: InChI=1S/C17H19NO4S/c1-17(2,3)12-4-7-14(8-5-12)23(19,20)18-13-6-9-15-16(10-13)22-11-21-15/h4-10,18H,11H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3
Molecular Formula: C17H19NO4S
Molecular Weight: 333.4

N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide

CAS No.: 690962-10-8

Cat. No.: VC6656005

Molecular Formula: C17H19NO4S

Molecular Weight: 333.4

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide - 690962-10-8

Specification

CAS No. 690962-10-8
Molecular Formula C17H19NO4S
Molecular Weight 333.4
IUPAC Name N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide
Standard InChI InChI=1S/C17H19NO4S/c1-17(2,3)12-4-7-14(8-5-12)23(19,20)18-13-6-9-15-16(10-13)22-11-21-15/h4-10,18H,11H2,1-3H3
Standard InChI Key DHHKDVRFWHKBKY-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3

Introduction

Chemical Structure and Properties

N-(1,3-Benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide (molecular formula: C17H19NO4S\text{C}_{17}\text{H}_{19}\text{NO}_{4}\text{S}, molecular weight: 333.4 g/mol) features a sulfonamide bridge connecting two aromatic systems: a 1,3-benzodioxole ring and a 4-tert-butylbenzene group. The tert-butyl substituent introduces steric bulk, potentially influencing the compound’s solubility and intermolecular interactions. The benzodioxole moiety, with its fused oxygen-containing ring, may enhance electronic delocalization and stability .

Structural Features

  • Sulfonamide group: The SO2NH-\text{SO}_2\text{NH}- linkage serves as a key pharmacophore in many bioactive molecules, often contributing to hydrogen bonding and target binding .

  • Benzodioxole system: This bicyclic structure is associated with metabolic stability and has been utilized in compounds targeting neurological and inflammatory pathways.

  • tert-Butyl substituent: The bulky alkyl group at the para position of the benzene ring may modulate lipophilicity and steric effects, impacting bioavailability.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC17H19NO4S\text{C}_{17}\text{H}_{19}\text{NO}_{4}\text{S}
Molecular Weight333.4 g/mol
Key Functional GroupsSulfonamide, benzodioxole, tert-butyl
SolubilityLikely low water solubility due to aromatic and alkyl groups

Synthesis and Reaction Pathways

The synthesis of N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide follows established sulfonamide formation protocols. A plausible route involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 5-amino-1,3-benzodioxole under basic conditions .

Reaction Mechanism

  • Sulfonyl Chloride Activation: The sulfonyl chloride reacts with a base (e.g., triethylamine) to generate a reactive sulfonate intermediate.

  • Nucleophilic Substitution: The amine group of 5-amino-1,3-benzodioxole attacks the electrophilic sulfur atom, displacing chloride and forming the sulfonamide bond.

  • Workup: The product is purified via recrystallization or column chromatography to remove unreacted starting materials and byproducts.

Critical Parameters:

  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

  • Temperature control (typically 0–25°C) minimizes side reactions.

  • Stoichiometric excess of the amine or sulfonyl chloride may improve yields.

Comparative Analysis with Related Sulfonamides

Table 2: Structural and Functional Comparisons

CompoundKey DifferencesPotential Advantages
4-MethylbenzenesulfonamideLacks benzodioxole and tert-butylHigher solubility
N-(2-Naphthyl)sulfonamideLarger aromatic systemEnhanced π-π stacking interactions
4-tert-ButylbenzenesulfonamideLacks benzodioxoleSimplified synthesis

The benzodioxole ring in N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzenesulfonamide may confer unique electronic properties compared to simpler sulfonamides, potentially altering binding kinetics or metabolic stability.

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